molecular formula C17H14BrN3O2S B2477043 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034397-52-7

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2477043
CAS No.: 2034397-52-7
M. Wt: 404.28
InChI Key: OBUFDJUMHKINEM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and a pyrazinyl-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 5-methoxybenzamide, followed by the introduction of the pyrazinyl-thiophene moiety through a series of coupling reactions. Key steps may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Coupling Reactions: Employing Suzuki-Miyaura or Stille coupling reactions to attach the pyrazinyl-thiophene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene and pyrazine rings can participate in redox reactions.

    Coupling Reactions: The compound can be further functionalized through cross-coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can modify the thiophene and pyrazine rings.

Scientific Research Applications

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzamide: Lacks the pyrazinyl-thiophene moiety, making it less complex.

    5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but without the bromine atom.

Uniqueness

The presence of both the bromine atom and the pyrazinyl-thiophene moiety in 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-23-11-4-5-13(18)12(9-11)17(22)21-10-14-16(20-7-6-19-14)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUFDJUMHKINEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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